1,3-Thiazol-4-ylmethanesulfonyl chloride
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Overview
Description
1,3-Thiazol-4-ylmethanesulfonyl chloride is a versatile chemical compound with the molecular formula C₄H₄ClNO₂S₂ and a molecular weight of 197.67 g/mol. It is characterized by a thiazole ring, a sulfur atom, and a methanesulfonyl chloride group attached to the 4-position of the thiazole ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
They act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biological pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Thiazol-4-ylmethanesulfonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-thiazole with chlorosulfonic acid in the presence of a suitable catalyst. The reaction conditions typically include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized reactors and continuous monitoring to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1,3-Thiazol-4-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can substitute the chloride group.
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Production of thiazole derivatives with reduced functional groups.
Substitution: Generation of various thiazole-substituted compounds.
Scientific Research Applications
1,3-Thiazol-4-ylmethanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,3-Thiazol-4-ylmethanesulfonyl chloride is unique due to its specific structural features and reactivity. Similar compounds include:
1,3-Thiazol-2-ylmethanesulfonyl chloride: Similar structure but different position of the sulfonyl chloride group.
1,2,3-Thiadiazole derivatives: Compounds with additional nitrogen atoms in the ring structure.
Thiazole-4-carboxylic acid derivatives: Compounds with a carboxylic acid group instead of the sulfonyl chloride group.
These compounds share similarities in their thiazole core but differ in their functional groups and reactivity profiles, making this compound distinct in its applications and chemical behavior.
Properties
IUPAC Name |
1,3-thiazol-4-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c5-10(7,8)2-4-1-9-3-6-4/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMMKHWQINTCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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